molecular formula C10H14N2O3S B2472331 Ethyl 2-(isobutyramido)thiazole-4-carboxylate CAS No. 737822-96-7

Ethyl 2-(isobutyramido)thiazole-4-carboxylate

Cat. No. B2472331
Key on ui cas rn: 737822-96-7
M. Wt: 242.29
InChI Key: DKZVXZMRTPLYGA-UHFFFAOYSA-N
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Patent
US08969373B2

Procedure details

11A (29.6 g, 0.2 mol) was dissolved in anhydrous EtOH (300 mL). To the solution was added 3-bromo-2-oxo-propionic acid (34 g, 0.17 mol). The mixture was refluxed for 2 hours, then cooled to room temperature, concentrated to dryness, dissolved with ethyl acetate, washed with saturated aqueous of NaHCO3. The organic layer was dried and concentrated to give a crude product 11B (48 g, 100% yield).
Name
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]([NH2:9])=[S:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].Br[CH2:11][C:12](=O)[C:13]([OH:15])=[O:14].[CH3:17][CH2:18]O>>[CH2:17]([O:15][C:13]([C:12]1[N:9]=[C:7]([NH:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[S:8][CH:11]=1)=[O:14])[CH3:18]

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
C(C(C)C)(=O)NC(=S)N
Name
Quantity
300 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
BrCC(C(=O)O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous of NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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